molecular formula C17H22ClNO3 B6803327 N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide

N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide

Cat. No.: B6803327
M. Wt: 323.8 g/mol
InChI Key: LKLFQLBBJAATPG-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclohexyl ring, and an oxolane carboxamide moiety

Properties

IUPAC Name

N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c18-14-5-1-3-12(9-14)13-4-2-6-15(10-13)19-16(20)17(21)7-8-22-11-17/h1,3,5,9,13,15,21H,2,4,6-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFQLBBJAATPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2(CCOC2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chlorophenylcyclohexyl intermediate, which is then subjected to further reactions to introduce the oxolane and carboxamide functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation and nitration reactions often utilize reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide
  • N-[3-(4-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide
  • N-[3-(3-fluorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide

Uniqueness

N-[3-(3-chlorophenyl)cyclohexyl]-3-hydroxyoxolane-3-carboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the oxolane carboxamide moiety

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